molecular formula C19H32O6 B040688 Momc acid CAS No. 117678-63-4

Momc acid

Cat. No.: B040688
CAS No.: 117678-63-4
M. Wt: 356.5 g/mol
InChI Key: AYDQTMUTROEPAE-KLZNWCGWSA-N
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Scientific Research Applications

Momc acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying marine alkaloids and their chemical properties.

    Biology: Investigated for its role in marine ecosystems and its interactions with other marine organisms.

    Medicine: this compound has shown promising anticancer activity, particularly against prostate cancer cells.

Mechanism of Action

The mechanism of action of Momc acid involves the formation of metal complexes with carboxyl, hydroxyl, and phosphate groups through ion exchange reactions and hydrogen bondings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Momc acid involves the extraction from marine sponges, followed by purification processes. The compound is typically isolated using solvent extraction methods, and further purification is achieved through chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its recent discovery and the complexity of its extraction from natural sources. Research is ongoing to develop more efficient synthetic routes and scalable production methods .

Chemical Reactions Analysis

Types of Reactions: Momc acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its specific activation of the JNK1/2 pathway and its ability to induce non-apoptotic cell death, which is relatively uncommon among marine alkaloids. This unique mechanism of action makes this compound a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(3R)-3-hydroxy-7-[(1R,2S)-2-[[(2S)-2-methylbutanoyl]oxymethyl]cyclohexyl]-5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O6/c1-3-13(2)19(24)25-12-15-7-5-4-6-14(15)8-9-16(20)10-17(21)11-18(22)23/h13-15,17,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDQTMUTROEPAE-KLZNWCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC1CCCCC1CCC(=O)CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)OC[C@H]1CCCC[C@@H]1CCC(=O)C[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922515
Record name 3-Hydroxy-7-(2-{[(2-methylbutanoyl)oxy]methyl}cyclohexyl)-5-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117678-63-4
Record name 7-(2'-((2''-Methyl-1''-oxobutoxy)methyl)-1'-cyclohexyl)-3-hydroxy-5-oxoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-7-(2-{[(2-methylbutanoyl)oxy]methyl}cyclohexyl)-5-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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